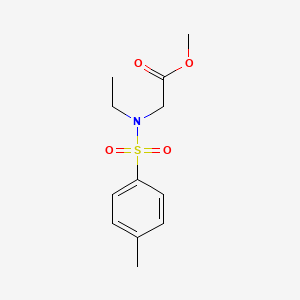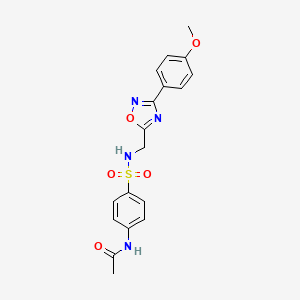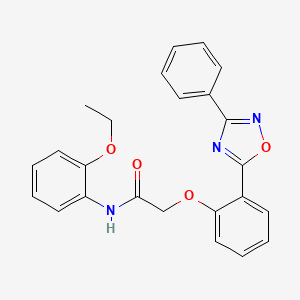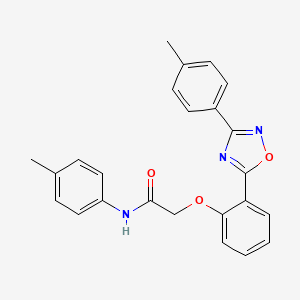
4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications and biological activities.
作用机制
The exact mechanism of action of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
The compound has several advantages for lab experiments such as its high purity and stability. However, its low solubility in aqueous solutions can be a limitation for certain experiments. In addition, the compound is relatively expensive which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Furthermore, the development of more efficient synthesis methods and analogs of the compound can lead to the discovery of more potent and selective compounds with potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications and biological activities. Its synthesis method has been optimized to obtain high yields of the compound with high purity. The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and analogs of the compound.
合成方法
The synthesis of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with tert-butyl bromoacetate to form an intermediate compound. This intermediate compound is then reacted with N-butylamine to form the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
科学研究应用
The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. The compound has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems.
属性
IUPAC Name |
N-butyl-4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-6-7-14-28(25(30)19-9-11-22(12-10-19)26(3,4)5)17-21-16-20-15-18(2)8-13-23(20)27-24(21)29/h8-13,15-16H,6-7,14,17H2,1-5H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNMDFPTJQJOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)
